molecular formula C10H10N2O3 B1345951 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- CAS No. 75655-44-6

1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-

Cat. No. B1345951
CAS RN: 75655-44-6
M. Wt: 206.2 g/mol
InChI Key: KTUDVLVVDHKDTB-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- is a chemical compound with the molecular formula C10H10N2O3 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound .


Synthesis Analysis

A series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid esters and amides containing a basic azacyclo- or azabicycloalkyl moiety has been synthesized . The synthesis process involves the use of a radioligand binding assay and the 5-HT-induced von Bezold-Jarisch reflex in the rat .


Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- is complex and involves several key components. The compound contains a benzimidazole core, which is a fused benzene and imidazole ring system . This core is attached to a propanoic acid group, which contributes to the compound’s overall reactivity and properties .


Chemical Reactions Analysis

The chemical reactions involving 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- are complex and varied. The compound has been evaluated for its 5-HT3 antagonistic activity in a radioligand binding assay . This suggests that it may interact with serotonin receptors, potentially influencing neurotransmission .

Scientific Research Applications

Antimicrobial and Antifungal Activities

1H-Benzimidazole-1-propanoic acid derivatives have shown significant antimicrobial and antifungal properties. Güneş and Cosar (1992) synthesized various derivatives and tested their activities against bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida species. They found notable activity against Candida albicans and Candida tropicalis (Güneş & Cosar, 1992). Karalı et al. (2004) also synthesized benzazole derivatives, including 1H-Benzimidazole, and observed their antimicrobial activities against various bacterial and yeast strains (Karalı et al., 2004).

Analgesic and Anti-inflammatory Properties

Ayalp (1989) prepared derivatives of 1H-benzimidazole-2-propanoic acid and evaluated their analgesic and anti-inflammatory activities. One of the derivatives showed significant analgesic properties (Ayalp, 1989).

Synthesis and Chemical Properties

Krawczyk et al. (2005) studied the crystallization of 1H-Benzimidazole-2-carboxylic acid as a mono­hydrate, elucidating its molecular structure and demonstrating its existence in a zwitterionic form (Krawczyk et al., 2005). Ghandi et al. (2011) utilized 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid in a novel synthesis method for benzimidazole-fused 1,4-diazepine-5-ones, contributing to the development of new chemical synthesis techniques (Ghandi et al., 2011).

Biological Activities and Molecular Structures

P. Kopel et al. (2015) synthesized compounds including 1H-Benzimidazole derivatives and evaluated their antimicrobial and antifungal activities, focusing on potential applications in treating infections caused by bacteria or yeasts (Kopel et al., 2015).

properties

IUPAC Name

3-(2-oxo-3H-benzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(14)5-6-12-8-4-2-1-3-7(8)11-10(12)15/h1-4H,5-6H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUDVLVVDHKDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226570
Record name 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-

CAS RN

75655-44-6
Record name 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075655446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)propionic acid
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